

# Application Note: Scalable Manufacturing Process for Valbenazine (CAS 1155572-93-2)

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## Compound of Interest

Compound Name:	4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
CAS No.:	1155572-93-2
Cat. No.:	B3214941

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## Executive Summary

Valbenazine (CAS 1155572-93-2) is a vesicular monoamine transporter 2 (VMAT2) inhibitor indicated for the treatment of Tardive Dyskinesia. Chemically, it is the L-valine ester of (+)-dihydrotrabenzazine (DHTBZ).<sup>[1]</sup>

Manufacturing Valbenazine at scale presents two primary challenges:

- **Stereochemical Integrity:** The core scaffold, (+)-DHTBZ, possesses three chiral centers ( ). The reduction of the parent ketone (Trabenzazine) must be highly diastereoselective to avoid costly downstream chiral resolution.
- **Esterification Efficiency:** Coupling the secondary alcohol of DHTBZ with L-Valine requires activation strategies that minimize racemization and urea byproduct formation.

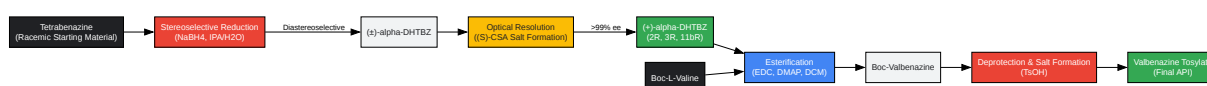
This Application Note details a Next-Generation Scalable Protocol derived from recent process optimization data (2024). It shifts from legacy biphasic conditions to a streamlined, "green" homogeneous solvent system that improves atom economy, safety, and throughput.

## Retrosynthetic Strategy & Pathway

The synthesis is designed as a convergent route. The critical quality attribute (CQA) is the stereopurity of the Intermediate (+)-  
-DHTBZ, which serves as the scaffold for the final esterification.

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## Graphviz Diagram: Synthetic Pathway



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Figure 1: Strategic synthetic pathway for Valbenzine, highlighting the critical resolution and coupling steps.

## Detailed Experimental Protocols

### Phase 1: Preparation of (+)- -DHTBZ (The Core Scaffold)

Objective: Reduce Tetrabenazine to the dihydro- form with high diastereoselectivity for the  
-isomer, followed by optical resolution.

Legacy vs. Next-Gen:

- Legacy: Biphasic (Water/Heptane), long reaction times (6-7 days), hydrogen evolution risks.
- Next-Gen: Homogeneous (IPA/Water), rapid kinetics (<24h), safer profile.

### Step 1.1: Stereoselective Reduction

- Reactor Setup: Charge a glass-lined reactor with Tetrabenazine (1.0 equiv) and Isopropanol (IPA) (5.0 vol).
- Solubilization: Add Water (1.0 vol) to achieve a homogeneous solution.
  - Note: The presence of water/IPA prevents the precipitation of intermediates that slows down legacy protocols.
- Reagent Addition: Cool to 0–5 °C. Slowly charge NaBH<sub>4</sub> (1.2 equiv) as a solution in stabilized water/NaOH.
  - Safety: Control addition rate to manage exotherm and H<sub>2</sub> evolution.
- Reaction: Stir at 20–25 °C for 4–6 hours.
  - IPC (HPLC): Monitor consumption of Tetrabenazine (<0.5%).
- Quench: Add Acetone (0.5 equiv) to quench excess borohydride.
- Workup: Concentrate under vacuum to remove IPA. Extract aqueous residue with Dichloromethane (DCM) or MTBE. Wash organic layer with brine.

## Step 1.2: Optical Resolution (The CSA Salt)

- Solvent Swap: Swap the organic solvent to Ethanol (EtOH) (approx. 10 vol).
- Salt Formation: Heat solution to 70 °C. Add (1S)-(+)-10-Camphorsulfonic acid (CSA) (1.0 equiv).
- Crystallization: Cool slowly to 20 °C over 6 hours. Seed with authentic (+)-  
-DHTBZ-CSA salt at 55 °C if available.
- Isolation: Filter the solids. Wash with cold EtOH.
- Free Basing: Suspend the wet cake in DCM/Water. Add aqueous Na<sub>2</sub>CO<sub>3</sub> to pH 10. Separate organic layer, dry over MgSO<sub>4</sub>, and concentrate to yield (+)-  
-DHTBZ as a white foam.

- Target Yield: 35–40% (from racemic TBZ).
- Target Optical Rotation:  
  
(c=1, MeOH).

## Phase 2: Esterification and API Formation

Objective: Couple the scaffold with L-Valine and form the stable salt.

### Step 2.1: Coupling (Esterification)

- Charge: Dissolve (+)-  
  
-DHTBZ (1.0 equiv) and N-Boc-L-Valine (1.2 equiv) in DCM (10 vol).
- Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
- Activation: Cool to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.3 equiv) portion-wise.
  - Mechanism:[\[2\]](#)[\[3\]](#) EDC activates the carboxylic acid of Valine. DMAP acts as a nucleophilic catalyst to accelerate the attack of the sterically hindered secondary alcohol of DHTBZ.
- Reaction: Warm to 25 °C and stir for 12 hours.
  - IPC (HPLC): Monitor for disappearance of DHTBZ.
- Workup: Wash with 1M citric acid (to remove DMAP/EDC byproducts), then saturated NaHCO<sub>3</sub>, then brine.
- Concentration: Distill DCM to minimum volume.

### Step 2.2: Deprotection and Salt Formation (Telescoped)

- Solvent Switch: Add Acetonitrile or IPA (8 vol) and distill to remove residual DCM.
- Deprotection: Add p-Toluenesulfonic acid monohydrate (TsOH·H<sub>2</sub>O) (2.5 equiv).[\[4\]](#)

- Note: Standard Boc deprotection uses TFA, but using TsOH allows for direct crystallization of the Tosylate salt, simplifying the process.
- Reaction: Heat to 50–60 °C for 4 hours. The Boc group is cleaved, and the salt begins to form.[3]
- Crystallization: Cool to 20 °C. The product, Valbenazine Ditosylate, precipitates.
- Filtration: Filter and wash with Acetonitrile/IPA.
- Drying: Vacuum dry at 45 °C.

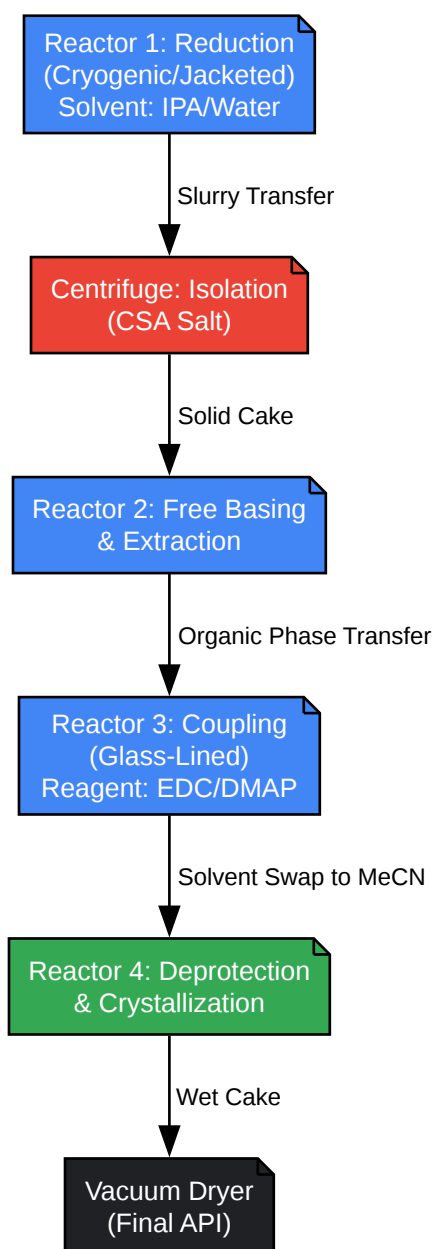
## Process Data & Critical Parameters

### Table 1: Critical Process Parameters (CPPs)

Step	Parameter	Range	Rationale
Reduction	Temperature	0–25 °C	Higher temps reduce diastereoselectivity (ratio of to isomer).
Reduction	Solvent System	IPA/Water	Ensures homogeneity; prevents occlusion of reagents in precipitate.
Coupling	Water Content	< 0.1%	Water competes with the alcohol for the active ester, consuming expensive Boc-Valine.
Salt Formation	TsOH Stoichiometry	2.0 – 2.2 equiv	Exact stoichiometry required for the di-tosylate form; excess acid degrades the ester.

## Workflow Logic & Equipment

### Graphviz Diagram: Manufacturing Workflow



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Figure 2: Unit operation sequence for the commercial manufacturing of Valbenzine Ditosylate.

## Analytical Control Strategy

To ensure "Trustworthiness" and self-validation of the protocol, the following analytical methods must be established:

- Chiral HPLC (Normal Phase):

- Column: Chiralpak AD-H or equivalent.
- Mobile Phase: Hexane/IPA/DEA.
- Purpose: Quantify the enantiomeric excess (ee) of (+)-  
-DHTBZ before coupling. Specification: >99.0% ee.
- Residual Solvent (GC-HS):
  - Target: DCM (<600 ppm), IPA (<5000 ppm).
  - Critical: Ensure DCM is removed before the final salt step to prevent solvate formation.
- XRPD (X-Ray Powder Diffraction):
  - Purpose: Valbenazine Ditosylate exists in multiple polymorphs (Forms I-VI).[5] The manufacturing process (IPA/MeCN crystallization) typically targets Form I.
  - Validation: Compare diffraction pattern against reference standard (US Patent 10,065,952).

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